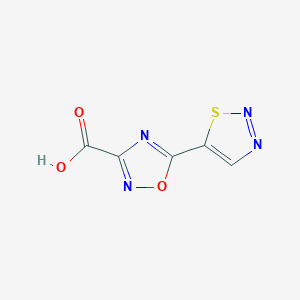
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both sulfur and nitrogen atoms in the rings contributes to the compound’s unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Aplicaciones Científicas De Investigación
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Thiadiazole: A similar compound with a thiadiazole ring but lacking the oxadiazole ring.
1,2,4-Oxadiazole: Contains the oxadiazole ring but lacks the thiadiazole ring.
1,3,4-Thiadiazole: Another isomer of thiadiazole with different substitution patterns.
Uniqueness
5-(1,2,3-Thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiadiazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C5H2N4O3S |
|---|---|
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
5-(thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H2N4O3S/c10-5(11)3-7-4(12-8-3)2-1-6-9-13-2/h1H,(H,10,11) |
Clave InChI |
PUGAJWWTWRNJFR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SN=N1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13073233.png)
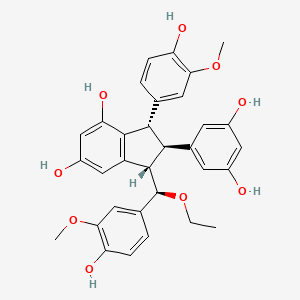
![4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B13073250.png)
![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)
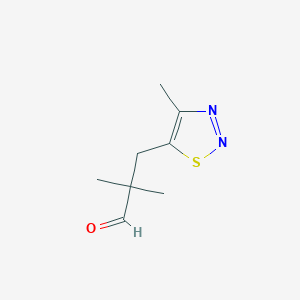


![(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
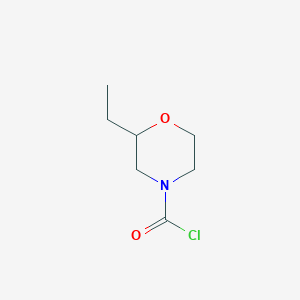
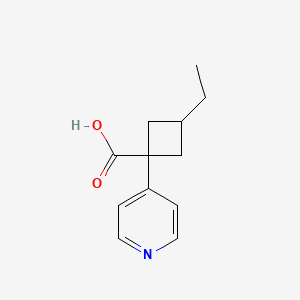

![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13073288.png)
![Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine](/img/structure/B13073289.png)

